molecular formula C20H28N4O2S B2699381 N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1049376-69-3

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2699381
M. Wt: 388.53
InChI Key: AXKXFVSEEGSJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • “N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide” is a chemical compound with a complex structure.

  • It contains an oxalamide core, which is connected to two side chains: one with an azepane ring and the other with a thiophene group.

  • The compound likely exhibits interesting biological properties due to its unique structure.





  • Synthesis Analysis



    • The synthesis of this compound involves several steps, including the formation of the oxalamide core and subsequent functionalization of the side chains.

    • Detailed synthetic routes and reaction conditions would need to be explored in relevant research papers.





  • Molecular Structure Analysis



    • The molecular formula and connectivity of atoms in the compound determine its 3D structure.

    • Analyzing bond angles, torsion angles, and stereochemistry would provide insights into its conformation.





  • Chemical Reactions Analysis



    • Investigate how the compound reacts with various reagents or under specific conditions.

    • Identify potential functional group transformations, such as hydrolysis, oxidation, or reduction.





  • Physical And Chemical Properties Analysis



    • Investigate its solubility, melting point, boiling point, and stability.

    • Assess its spectroscopic properties (e.g., UV-Vis, IR, NMR) to confirm its structure.




  • Scientific Research Applications

    Enantioselective Functionalization

    Saturated Aza-heterocycles Functionalization : The development of methods for the enantioselective functionalization of α-methylene C–H bonds in saturated aza-heterocycles, such as azepanes, is crucial for drug discovery. A Pd(II)-catalyzed enantioselective α-C–H coupling process demonstrates high enantioselectivities and exclusive regioselectivity, facilitating the synthesis of bioactive compounds (P. Jain et al., 2016).

    Chemosenors and Colorimetric Applications

    Colorimetric Chemosensors : The synthesis of new colorimetric chemosensors based on hybrid hydrazo/azo dye chromophoric systems, incorporating pyrrolinone ester and azo-pyrazole moieties, demonstrates selective recognition of metal cations (Co2+, Zn2+, Cu2+) with significant sensitivity and selectivity. This highlights the potential for environmental monitoring and analytical chemistry applications (T. Aysha et al., 2021).

    Catalytic Applications

    Copper-Catalyzed Amidation : Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for the Goldberg amidation reaction, showcasing the utility of N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide in facilitating reactions with a broad range of substrates. This opens avenues for the synthesis of complex molecules in pharmaceuticals and material science (Subhadip De et al., 2017).

    Synthetic Methodologies

    Synthetic Routes to Heterocycles : The compound's derivatives have been employed in the synthesis of novel heterocycles, such as azepines, via methods that include cycloaddition and rearrangement reactions. These synthetic routes enable the construction of complex molecular architectures, which are essential in the development of new therapeutic agents and materials (J. Clayden et al., 2004).

    Safety And Hazards



    • Review toxicity data, potential side effects, and environmental impact.

    • Consider any hazardous properties (flammability, reactivity, etc.).




  • Future Directions



    • Suggest areas for further research, such as pharmacological studies, optimization of synthesis, or structure-activity relationship investigations.




    properties

    IUPAC Name

    N'-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H28N4O2S/c1-23-10-6-9-17(23)18(24-11-4-2-3-5-12-24)15-22-20(26)19(25)21-14-16-8-7-13-27-16/h6-10,13,18H,2-5,11-12,14-15H2,1H3,(H,21,25)(H,22,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AXKXFVSEEGSJPP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCCCCC3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H28N4O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    388.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.